molecular formula C19H17F2N5OS B2935505 N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921857-70-7

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2935505
CAS No.: 921857-70-7
M. Wt: 401.44
InChI Key: IXDRFLFKHGGIEQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with fluorinated aromatic groups. The structure includes a thioether linkage (-S-) connecting the triazole moiety to an acetamide group, which is further substituted with a 4-fluorobenzyl group. Such fluorinated aromatic systems are common in medicinal chemistry due to their enhanced metabolic stability and binding affinity to biological targets. Spectral characterization (e.g., IR, NMR) of related compounds confirms the absence of C=O groups in triazole derivatives and the presence of tautomeric forms stabilized by thione-thiol equilibria .

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-3-1-13(2-4-14)11-22-17(27)12-28-19-24-23-18-25(9-10-26(18)19)16-7-5-15(21)6-8-16/h1-8H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRFLFKHGGIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorobenzyl group
  • An imidazo[2,1-c][1,2,4]triazole moiety
  • A thioacetamide functional group

The molecular formula is C17H16F2N4SC_{17}H_{16}F_2N_4S, and it has a molecular weight of 358.39 g/mol. The presence of fluorine atoms is expected to influence the compound's pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research has highlighted various aspects of the biological activity of this compound:

1. Anticancer Properties:

  • Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cellular pathways associated with tumor growth. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, indicating potential as a therapeutic agent against malignancies .

2. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression. In particular, studies have noted that modifications in the chemical structure can lead to variations in enzyme inhibition potency, which is crucial for developing effective inhibitors .

3. Structure-Activity Relationship (SAR):

  • Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the imidazo[2,1-c][1,2,4]triazole ring have been shown to affect the binding affinity and selectivity towards target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityIdentified significant inhibition of tumor growth in vitro with IC50 values in low micromolar range.
Study 2Enzyme InteractionShowed that modification of the fluorobenzyl group enhanced binding affinity to target enzymes responsible for cancer cell proliferation.
Study 3SAR AnalysisDemonstrated that specific substitutions on the imidazole ring affected both potency and selectivity towards cancer-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from analogs with other fused heterocycles. For example:

  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () contains a dihydroimidazo[2,1-b][1,3]thiazole system, replacing the triazole ring with a thiazole.
  • S-Alkylated 1,2,4-triazoles (, compounds [10–15]) share a 1,2,4-triazole core but lack the fused imidazole ring, reducing conformational rigidity compared to the target compound .

Substituent Effects

  • Fluorophenyl Groups: Both the target compound and the analog in incorporate 4-fluorophenyl substituents, which enhance lipophilicity and resistance to oxidative metabolism.
  • Thioether vs. Thione Linkages : The target compound’s thioether bridge (-S-) contrasts with the thione (-C=S) groups in ’s triazole-thiones [7–9]. Thioethers are less prone to tautomerism, offering greater stability in physiological conditions .

Pharmacological and Physicochemical Properties

Property Target Compound Analog 1,2,4-Triazole-Thiones [7–9]
Core Structure Imidazo[2,1-c][1,2,4]triazole Imidazo[2,1-b][1,3]thiazole 1,2,4-Triazole
Key Substituents Dual 4-fluorophenyl groups, thioether-acetamide Single 4-fluorophenyl, pyridinyl-acetamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Tautomerism Absent (stable thioether) Absent Present (thione ↔ thiol equilibrium)
IR Spectral Signatures Expected νC-S at ~1247–1255 cm⁻¹ (similar to [7–9]) Not reported; likely νC=O (acetamide) ~1660 cm⁻¹ νC=S at 1247–1255 cm⁻¹, νNH ~3278–3414 cm⁻¹
Synthetic Route Likely involves S-alkylation of triazole-thiones with α-halogenated ketones Multi-step assembly via Friedel-Crafts and cyclization Base-mediated cyclization of hydrazinecarbothioamides

Research Findings and Implications

  • The dual fluorophenyl groups in the target compound may enhance cross-blood-brain barrier penetration, a trait valuable in CNS-targeted therapies .
  • Stability : The absence of tautomerism in the target compound’s thioether linkage (vs. thiones in [7–9]) suggests superior metabolic stability, reducing off-target interactions .
  • Synthetic Challenges : highlights the need for precise base-mediated conditions to avoid N-alkylation byproducts during S-alkylation, a critical consideration for scaling up the target compound’s synthesis .

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